Siduron

Description

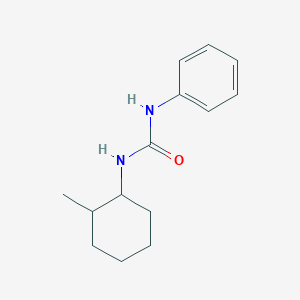

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methylcyclohexyl)-3-phenylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-11-7-5-6-10-13(11)16-14(17)15-12-8-3-2-4-9-12/h2-4,8-9,11,13H,5-7,10H2,1H3,(H2,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXVIIQLNUPXOII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1NC(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7032474 | |

| Record name | Siduron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or white odorless solid; [HSDB] Colorless crystalline solid; [MSDSonline] | |

| Record name | Siduron | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7030 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Sol to the extent of 10% or more in ethanol, dimethylacetamide, dimethylformamide, and methylene chloride., In dimethylacetamide 36.7, dimethylformamide 26, ethanol 16, isophorone 11.8, cellosolve 17.5, and methylene chloride 11.8 (all in g/100 mL) at 25 °C., In water, 18 mg/L at 25 °C | |

| Record name | SIDURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1764 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.08 at 25 °C/25 °C | |

| Record name | SIDURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1764 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

4.0X10-9 mm Hg at 25 °C | |

| Record name | SIDURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1764 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals, Colorless crystals | |

CAS No. |

1982-49-6 | |

| Record name | 1-(2-Methylcyclohexyl)-3-phenylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1982-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Siduron [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001982496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SIDURON | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131951 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Siduron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Siduron | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.223 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SIDURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/513S964LJO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SIDURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1764 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

135 °C, CRYSTALS; MELTING POINT: 157-159 °C /TRANS-SIDURON/ | |

| Record name | SIDURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1764 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Siduron's Molecular Target in Plant Cells: A Technical Guide to its Interaction with Tubulin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Siduron, a selective pre-emergence herbicide, primarily exerts its phytotoxic effects by targeting and disrupting microtubule dynamics in plant cells. This technical guide provides an in-depth analysis of the molecular interaction between this compound and its principal target, the tubulin protein. While this compound is a phenylurea herbicide, a class of compounds often associated with the inhibition of photosynthesis, compelling evidence indicates that its primary mode of action at herbicidal concentrations is the disruption of microtubule polymerization. This disruption leads to the arrest of cell division and ultimately, the inhibition of root growth in susceptible plant species. This guide summarizes the available quantitative data, details relevant experimental protocols for studying herbicide-tubulin interactions, and presents the key signaling pathways affected by the disruption of microtubule function in plant cells.

Introduction

This compound is a pre-emergence herbicide used for the control of annual grass weeds in turfgrass. Its mode of action has been a subject of investigation, with early hypotheses suggesting an inhibitory effect on photosynthesis, typical of many phenylurea herbicides.[1] However, subsequent research and comparative studies with other herbicides, such as the dinitroanilines, have pointed towards a different primary target. These herbicides are known to interfere with microtubule assembly, a critical process for cell division and elongation.[2] This guide focuses on the evidence supporting tubulin as the molecular target of this compound and the downstream consequences of this interaction in plant cells.

The Molecular Target: Plant Tubulin

The primary molecular target of this compound in plant cells is the tubulin protein, the fundamental building block of microtubules. Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for various cellular processes, including chromosome segregation during mitosis, cell plate formation, and the directional deposition of cellulose (B213188) microfibrils in the cell wall.[3]

This compound, like dinitroaniline herbicides such as oryzalin (B97938) and trifluralin, is believed to bind to tubulin subunits, thereby inhibiting their polymerization into functional microtubules.[4] This binding prevents the formation of the mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase. The disruption of cortical microtubules also affects cell expansion and morphogenesis.

Mechanism of Action: Microtubule Disruption vs. Photosynthesis Inhibition

While this compound belongs to the phenylurea class of herbicides, many of which are potent inhibitors of Photosystem II (PSII) in the photosynthetic electron transport chain, its primary herbicidal activity is not attributed to this mechanism.[1][5] Phenylurea herbicides that target photosynthesis typically cause rapid chlorosis and necrosis. In contrast, the symptoms of this compound exposure, such as stunted root growth and swelling of root tips, are more consistent with the disruption of cell division and microtubule organization.[6][7]

Studies on other phenylurea herbicides have shown varied effects, with some exhibiting mitotic disruption in addition to their photosynthetic inhibitory action.[8] However, for this compound, the impact on microtubule dynamics is the predominant and most sensitive endpoint, leading to its herbicidal efficacy at typical field application rates.

Quantitative Data

| Herbicide | Target Organism/Tissue | Assay Type | Parameter | Value | Reference(s) |

| Oryzalin | Maize (Zea mays) cultured cells | Ligand Binding Assay | Kd | 95 nM | [9] |

| Oryzalin | Tobacco (Nicotiana tabacum) BY-2 cells | Competitive Binding Assay | Kd | 117 nM | [10] |

| Amiprophos-methyl (APM) | Tobacco (Nicotiana tabacum) BY-2 cells | Competitive Binding Assay | Ki | 5 µM | [10] |

| Nocodazole | HeLa cells | Tubulin Polymerization Assay | IC50 | ~5 µM | [11] |

| Colchicine | HeLa cells | Tubulin Polymerization Assay | IC50 | ~1 µM | [11] |

Table 1: Quantitative data for microtubule-disrupting compounds. Kd (dissociation constant) and Ki (inhibition constant) values represent the affinity of the herbicide for tubulin. IC50 (half-maximal inhibitory concentration) values indicate the concentration of the compound required to inhibit tubulin polymerization by 50%.

Experimental Protocols

The following protocols are standard methods used to investigate the interaction of herbicides with plant tubulin and their effects on microtubule dynamics.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules.

Principle: Tubulin polymerization can be monitored by measuring the increase in turbidity (light scattering) at 340 nm as microtubules form. Inhibitors of polymerization will reduce the rate and extent of this increase.

Materials:

-

Purified plant tubulin

-

Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA)

-

GTP (1 mM)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Spectrophotometer with temperature control

Procedure:

-

Prepare a reaction mixture containing polymerization buffer, GTP, and the desired concentration of the test compound.

-

Equilibrate the mixture to the appropriate temperature (e.g., 37°C).

-

Initiate the polymerization by adding purified tubulin.

-

Monitor the change in absorbance at 340 nm over time.

-

Calculate the initial rate of polymerization and the maximum polymer mass for each concentration of the test compound.

-

Determine the IC50 value by plotting the inhibition of polymerization against the compound concentration.

Immunofluorescence Microscopy of Plant Root Tip Cells

This method allows for the visualization of microtubule organization within cells following herbicide treatment.

Principle: Antibodies specific to tubulin are used to label microtubules in fixed and permeabilized cells. A fluorescently tagged secondary antibody then allows for visualization of the microtubule network using a fluorescence microscope.

Materials:

-

Plant seedlings (e.g., Arabidopsis thaliana)

-

Test compound (this compound)

-

Fixative (e.g., 4% paraformaldehyde in microtubule stabilizing buffer)

-

Cell wall digesting enzymes (e.g., cellulase, pectinase)

-

Permeabilization buffer (e.g., Triton X-100 in PBS)

-

Primary antibody (e.g., mouse anti-α-tubulin)

-

Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-FITC)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Treat seedlings with various concentrations of this compound for a specified time.

-

Fix the root tips in the fixative solution.

-

Digest the cell walls using the enzyme solution.

-

Permeabilize the cells with the permeabilization buffer.

-

Incubate with the primary anti-tubulin antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Mount the samples in antifade medium and observe under a fluorescence microscope.

-

Document changes in microtubule organization, such as depolymerization, fragmentation, or abnormal spindle formation.

Signaling Pathways and Logical Relationships

The disruption of microtubule dynamics by this compound triggers a cascade of downstream effects that ultimately lead to the inhibition of plant growth.

Caption: Mechanism of this compound-induced inhibition of plant cell division.

The binding of this compound to tubulin heterodimers inhibits their polymerization into microtubules. This lack of functional microtubules has two major consequences. Firstly, it prevents the formation of the mitotic spindle, which is essential for proper chromosome segregation during mitosis. This leads to an arrest of the cell cycle in the G2/M phase and a subsequent block in cell division. Secondly, the disruption of cortical microtubules interferes with the guided deposition of cellulose microfibrils in the cell wall, leading to abnormal, often isodiametric, cell expansion. The combined inhibition of cell division and disruption of controlled cell expansion results in the characteristic symptoms of this compound phytotoxicity: stunted root growth and swollen root tips.

References

- 1. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]

- 2. Overview of herbicide mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Coumarin Interferes with Polar Auxin Transport Altering Microtubule Cortical Array Organization in Arabidopsis thaliana (L.) Heynh. Root Apical Meristem - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 6. Disorganization of Cortical Microtubules Stimulates Tangential Expansion and Reduces the Uniformity of Cellulose Microfibril Alignment among Cells in the Root of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Genotoxic Effects of Diuron Contaminated Soil on the Root Meristem Cells of Allium sativum: A Possible Mechanism of Chromosome Damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of cytogenetic effects of isoproturon on the root meristem cells of Allium sativum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rapid and Reversible High-Affinity Binding of the Dinitroaniline Herbicide Oryzalin to Tubulin from Zea mays L - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Competitive Inhibition of High-Affinity Oryzalin Binding to Plant Tubulin by the Phosphoric Amide Herbicide Amiprophos-Methyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo | BioWorld [bioworld.com]

Siduron: A Technical Guide to its Function as a Selective Pre-Emergent Herbicide

For Researchers, Scientists, and Drug Development Professionals

Siduron is a selective pre-emergent herbicide belonging to the substituted urea (B33335) chemical class. It is primarily utilized for the control of annual grass weeds, most notably crabgrass (Digitaria spp.), in cool-season turfgrasses. Its selectivity allows for application at the time of seeding for certain turf species, a unique characteristic that sets it apart from many other pre-emergent herbicides. This technical guide provides an in-depth analysis of this compound's mechanism of action, experimental evaluation, and key performance data.

Chemical and Physical Properties

This compound's efficacy and environmental fate are influenced by its chemical and physical characteristics.

| Property | Value |

| Chemical Name | 1-(2-methylcyclohexyl)-3-phenylurea |

| CAS Number | 1982-49-6 |

| Molecular Formula | C₁₄H₂₀N₂O |

| Molecular Weight | 232.32 g/mol |

| Water Solubility | 18 mg/L at 25°C[1] |

| Mode of Action | Photosynthetic electron transport inhibitor at photosystem II[2] |

Mechanism of Action: Inhibition of Photosynthesis

This compound's primary herbicidal activity stems from its ability to inhibit photosynthesis at Photosystem II (PSII), a critical protein complex in the thylakoid membranes of chloroplasts.

As a urea-based herbicide, this compound acts by binding to the D1 protein within the PSII complex. This binding event physically blocks the transfer of electrons from the primary quinone acceptor (Q_A) to the secondary quinone acceptor (Q_B). The interruption of this electron flow has two major consequences:

-

Cessation of ATP and NADPH Production: The blockage of electron transport halts the production of ATP and NADPH, the energy and reducing power, respectively, necessary for carbon fixation in the Calvin cycle. This effectively starves the plant of the energy required for growth and development.

-

Formation of Reactive Oxygen Species (ROS): The stalled electron transport chain leads to the formation of highly reactive and damaging ROS. These molecules cause lipid peroxidation and protein degradation, leading to membrane damage, chlorophyll (B73375) bleaching (chlorosis), and ultimately, cell death (necrosis).

The following diagram illustrates the inhibition of the photosynthetic electron transport chain by this compound.

Caption: Inhibition of Photosystem II electron transport by this compound.

Selectivity in Turfgrass

A key attribute of this compound is its selectivity, allowing it to control susceptible weeds like crabgrass while being safe for use on many cool-season turfgrass species, even at the time of seeding.[3] The precise physiological basis for this selectivity is not fully elucidated but is believed to be related to differential metabolism of the herbicide between tolerant and susceptible species. Tolerant species can likely metabolize this compound into non-toxic compounds more rapidly than susceptible weed species.

Quantitative Performance Data

The efficacy of this compound is dependent on the application rate, target weed species, and environmental conditions. The following tables summarize key performance data from various studies.

Table 1: Crabgrass Control with this compound in Turfgrass

| Application Rate (lbs ai/acre) | Turfgrass Species | Crabgrass Control (%) | Reference |

| 4 | Kentucky Bluegrass, Tall Fescue, Red Fescue | 95-100 | [4] |

| 6 | Kentucky Bluegrass, Tall Fescue, Red Fescue | 98-100 | [4] |

| 8 | Kentucky Bluegrass, Tall Fescue, Red Fescue | 99-100 | [4] |

| 12 | Kentucky Bluegrass, Tall Fescue, Red Fescue | 100 | [4] |

| 2 + 2 (split application) | Kentucky Bluegrass, Tall Fescue, Red Fescue | 97 | [4] |

Table 2: Tolerance of Turfgrass Species to this compound Application at Seeding

| Turfgrass Species | Tolerance Level | Observations | Reference |

| Kentucky Bluegrass | High | No significant injury observed. | [5] |

| Perennial Ryegrass | High | No significant injury observed. | [5] |

| Tall Fescue | High | No significant injury observed. | [5] |

| Creeping Bentgrass | Moderate to High | Cultivar dependent; some stunting possible at higher rates. | [5] |

| Bermudagrass | Low | Significant injury and stand reduction. | [5] |

| Zoysiagrass | Low | Significant injury and stand reduction. | [5] |

Experimental Protocols

The evaluation of a pre-emergent herbicide like this compound involves a series of standardized experimental protocols to assess its efficacy, selectivity, and mechanism of action.

Pre-Emergent Herbicide Efficacy and Phytotoxicity Field Trial

This protocol outlines a typical field trial to evaluate the pre-emergent efficacy of this compound against target weeds and its phytotoxicity to desirable turfgrass.

Caption: Experimental workflow for a pre-emergent herbicide field trial.

Detailed Steps:

-

Site Selection and Preparation: Choose a site with a uniform stand of the desired turfgrass species and a history of consistent weed pressure from the target species (e.g., crabgrass). Conduct a soil analysis to determine soil type, organic matter content, and pH.

-

Experimental Design: Employ a Randomized Complete Block Design (RCBD) with a minimum of three to four replications to account for field variability. Plot sizes should be sufficient for representative data collection (e.g., 5 ft x 10 ft).

-

Treatment Application: Utilize a calibrated CO₂-pressurized backpack sprayer with appropriate nozzles to ensure uniform application of this compound at the desired rates (e.g., 2, 4, 6, and 8 lbs ai/acre). Include an untreated control for comparison.

-

Irrigation: Following application, irrigate the plots with approximately 0.5 inches of water to move the herbicide into the soil profile and activate it.

-

Data Collection: At regular intervals (e.g., 2, 4, 6, and 8 weeks after treatment), visually assess and record:

-

Weed Control: Percentage of the plot area covered by the target weed species.

-

Turfgrass Injury (Phytotoxicity): On a scale of 1 to 9, where 1 is dead turf and 9 is healthy, green turf.

-

Turfgrass Quality: Overall appearance of the turf, including color, density, and uniformity, on a scale of 1 to 9.

-

-

Data Analysis: Analyze the collected data using Analysis of Variance (ANOVA) to determine if there are significant differences between treatments. If significant differences are found, use a mean separation test (e.g., Fisher's LSD, Tukey's HSD) to compare individual treatment means.

Root Growth Inhibition Bioassay

This laboratory bioassay can be used to assess the inhibitory effect of this compound on the root development of susceptible plant species.

Methodology:

-

Plant Material: Use seeds of a susceptible indicator species, such as crabgrass or barnyardgrass.

-

Growth Medium: Prepare a series of petri dishes with filter paper or a thin layer of agar (B569324).

-

Herbicide Treatment: Moisten the filter paper or amend the agar with a range of this compound concentrations. Include a control with no herbicide.

-

Seed Germination: Place a known number of seeds in each petri dish and incubate them in a controlled environment (e.g., growth chamber with controlled light and temperature).

-

Data Collection: After a set period (e.g., 7-14 days), carefully remove the seedlings and measure the length of the primary root.

-

Data Analysis: Calculate the average root length for each concentration and compare it to the control to determine the percentage of root growth inhibition.

Photosynthetic Efficiency Measurement

Chlorophyll fluorescence analysis is a non-invasive technique to measure the efficiency of Photosystem II and can be used to quantify the inhibitory effect of this compound.

Protocol:

-

Plant Treatment: Treat susceptible plants with this compound at various concentrations. Maintain an untreated control group.

-

Dark Adaptation: Before measurement, dark-adapt the leaves of the treated and control plants for at least 30 minutes. This allows for all reaction centers of PSII to be in an "open" state.

-

Fluorescence Measurement: Use a portable chlorophyll fluorometer to measure the following parameters:

-

F₀: Minimum fluorescence (all reaction centers are open).

-

Fₘ: Maximum fluorescence (a saturating pulse of light closes all reaction centers).

-

-

Calculation of Fᵥ/Fₘ: Calculate the maximum quantum efficiency of PSII using the formula: Fᵥ/Fₘ = (Fₘ - F₀) / Fₘ . A decrease in the Fᵥ/Fₘ ratio in treated plants compared to the control indicates inhibition of PSII.

-

Data Analysis: Compare the Fᵥ/Fₘ values across different this compound concentrations to determine the dose-response relationship.

Conclusion

This compound remains a valuable tool for the selective pre-emergent control of annual grass weeds in cool-season turfgrasses. Its unique ability to be used at the time of seeding for certain turf species provides a significant advantage in turf establishment and renovation. A thorough understanding of its mechanism of action as a Photosystem II inhibitor, coupled with data-driven application strategies, is essential for maximizing its efficacy and ensuring turfgrass safety. Further research into the precise molecular basis of its selectivity could lead to the development of even more targeted and effective herbicidal solutions.

References

An In-depth Technical Guide to the Chemical Properties and Structure of Siduron

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical and structural characteristics of Siduron, a selective pre-emergence herbicide. The information is curated for a technical audience to support research, development, and analysis.

Chemical and Physical Properties

This compound (CAS No. 1982-49-6) is a substituted urea (B33335) herbicide.[1] It presents as a colorless or white crystalline, odorless solid.[2][3][4] The commercial product is typically available in granular or wettable powder formulations.[1] this compound's primary mechanism of action is the inhibition of root growth and seed germination, although it is also cited as an inhibitor of photosynthetic electron transport at photosystem II.[1][2][5][6] Unlike many other phenylurea herbicides, its phytotoxic effects are more strongly associated with root inhibition than with photosynthesis disruption.[1]

Quantitative chemical and physical properties of this compound are summarized in the table below for ease of reference.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₀N₂O | [1][4][5][7][8] |

| Molecular Weight | 232.32 g/mol | [1][4][7][9] |

| Melting Point | 133-138°C (mixture of isomers) | [4] |

| 135.5°C | [3] | |

| 157-159°C (trans-isomer) | [4] | |

| Boiling Point | ~374.5 - 404°C (estimated) | [3][9] |

| Water Solubility | 18 mg/L at 25°C | [1][4][9] |

| pKa | 12.38 ± 0.40 (Predicted) | [3] |

| LogP (XLogP3-AA) | 3.3 | [1][7][9] |

Solubility in Organic Solvents at 25°C:

This compound is soluble to 10% or more in several organic solvents.[1][4][9] Specific solubilities include:

Chemical Structure and Identification

This compound is a phenylurea compound characterized by a 2-methylcyclohexyl group and a phenyl group attached to a urea core. The presence of a chiral center on the cyclohexyl ring results in stereoisomerism; commercial this compound is typically a mix of cis- and trans-isomers.[5]

| Identifier | Value | Source |

| IUPAC Name | 1-(2-methylcyclohexyl)-3-phenylurea | [1] |

| CAS Number | 1982-49-6 | [1] |

| Synonyms | Tupersan, N-Phenyl-N'-(2-methylcyclohexyl)urea | [1][9] |

| Canonical SMILES | CC1CCCCC1NC(=O)NC2=CC=CC=C2 | [1][5][8][9] |

| InChI | InChI=1S/C14H20N2O/c1-11-7-5-6-10-13(11)16-14(17)15-12-8-3-2-4-9-12/h2-4,8-9,11,13H,5-7,10H2,1H3,(H2,15,16,17) | [1][5][8] |

| InChIKey | JXVIIQLNUPXOII-UHFFFAOYSA-N | [1][5][8] |

Synthesis and Metabolism

Manufacturing Process

The industrial synthesis of this compound is achieved through the chemical reaction of 2-methylcyclohexylamine (B147291) with phenyl isocyanate.[1]

Metabolic Pathway

In canine studies, this compound undergoes hydroxylation on both the phenyl and cyclohexyl rings.[1] The proposed metabolic pathway involves initial hydroxylation at the para-position of the phenyl group or the 4-position of the 2-methylcyclohexyl moiety. These intermediates can be further hydroxylated to form a di-hydroxylated metabolite.[1] In contrast, studies in barley plants did not detect any metabolites after an 8-day absorption period.[1][2]

Experimental Protocols

Protocol: Screening Adjuvants for Enhancing this compound Efficacy

This protocol outlines a method for determining the most effective adjuvant and its optimal concentration for enhancing the pre-emergent herbicidal activity of this compound.[10]

Objective: To identify the most effective adjuvant (e.g., Nonionic Surfactant, Crop Oil Concentrate, Methylated Seed Oil) and its optimal concentration to improve the pre-emergent efficacy of this compound on a target weed species.[10]

Materials:

-

This compound (technical grade or commercial formulation)

-

Adjuvants: Nonionic Surfactant (NIS), Crop Oil Concentrate (COC), Methylated Seed Oil (MSO)

-

Seeds of a susceptible grass weed (e.g., crabgrass, Digitaria sanguinalis)

-

Pots, soil medium, and controlled environment chamber or greenhouse

-

Spray chamber for uniform application

-

Analytical balance, glassware

Methodology:

-

Pot Preparation: Fill pots with a standardized soil medium, leaving space for seeding.

-

Seeding: Sow a predetermined number of target weed seeds uniformly across the soil surface in each pot. Cover lightly with additional soil.

-

Treatment Preparation:

-

Prepare a stock solution of this compound.

-

Create a series of treatment solutions:

-

Untreated Control (water only)

-

This compound alone at a standard application rate (e.g., 2 kg/ha )

-

This compound at the standard rate mixed with varying concentrations of each adjuvant (e.g., NIS at 0.1%, 0.25%, 0.5% v/v; COC at 0.5%, 1.0%, 1.5% v/v; MSO at 0.25%, 0.5%, 1.0% v/v).

-

-

-

Application: Uniformly apply the treatment solutions to the soil surface of the respective pots using a calibrated spray chamber.

-

Incubation: Place the pots in a controlled environment (greenhouse or growth chamber) with optimal conditions for weed germination and growth (temperature, light, humidity). Water as needed.

-

Data Collection: After a specified period (e.g., 21 days), assess efficacy. Key metrics include:

-

Percent germination or emergence count.

-

Biomass measurement (above-ground shoot and/or below-ground root fresh/dry weight).

-

-

Analysis: Statistically analyze the data (e.g., using ANOVA) to compare the efficacy of this compound alone versus this compound with different adjuvants and concentrations. Determine the percent reduction in biomass or germination relative to the untreated control.

References

- 1. This compound | C14H20N2O | CID 16116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1982-49-6 [chemicalbook.com]

- 3. This compound CAS#: 1982-49-6 [m.chemicalbook.com]

- 4. This compound [drugfuture.com]

- 5. This compound [sitem.herts.ac.uk]

- 6. Pesticide Active Ingredients Database / Home and Landscape / Statewide IPM Program [ipm.ucanr.edu]

- 7. This compound, trans- | C14H20N2O | CID 41097532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. scent.vn [scent.vn]

- 10. benchchem.com [benchchem.com]

Siduron's Differential Impact on Monocot and Dicot Seedlings: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Siduron is a selective, pre-emergent herbicide belonging to the substituted urea (B33335) class. It is primarily utilized for the control of annual grass weeds, such as crabgrass (Digitaria spp.), in cool-season turfgrass environments. Its efficacy lies in its ability to inhibit the growth of susceptible seedlings as they germinate, with a more pronounced effect on root development. A key characteristic of this compound is its differential toxicity, exhibiting greater phytotoxicity to certain monocotyledonous weeds while demonstrating tolerance in desirable monocot turfgrass species. This guide provides a comprehensive technical overview of the current understanding of this compound's effects, with a particular focus on the contrasting responses observed between monocot and dicot seedlings.

Mechanism of Action

This compound is absorbed by the roots of germinating seedlings and its primary mode of action is the inhibition of root growth. While it is classified as a photosynthetic electron transport inhibitor at photosystem II, this is not considered its principal mechanism for causing phytotoxicity. The primary phytotoxic symptoms are associated with the disruption of cell division in the root meristems, leading to stunted and malformed roots. This ultimately results in seedling death due to the inability to establish a functional root system for water and nutrient uptake.

Differential Effects on Monocot versus Dicot Seedlings

The selective nature of this compound is most prominently observed in its varied effects on different plant species. While it is effective against many annual grass weeds (monocots), it is well-tolerated by several cool-season turfgrass species, which are also monocots. Information directly comparing the quantitative effects of this compound on a wide range of monocot versus dicot seedlings is limited in publicly available literature. However, based on its primary use and observed effects, a general pattern of susceptibility can be inferred.

Monocot Seedlings: Susceptibility within monocots is species-dependent. Weedy grasses like crabgrass (Digitaria spp.) and barnyardgrass (Echinochloa crus-galli) are highly susceptible. In contrast, cool-season turfgrasses such as Kentucky bluegrass (Poa pratensis) and perennial ryegrass (Lolium perenne) exhibit significant tolerance. Studies have shown that differential absorption rates are not the primary basis for this selectivity among different grass species.

Dicot Seedlings: this compound is generally considered to have limited activity against broadleaf (dicot) weeds once they have emerged. However, its pre-emergent effect on dicot seedling root development is an area requiring more extensive quantitative research. It is plausible that the mechanism of action, inhibition of root cell division, would also affect dicot seedlings to some extent.

Quantitative Data Summary

Table 1: Effect of this compound on Seedling Germination Rate

| Plant Type | Species | This compound Concentration | Germination Rate (% of Control) | Reference |

| Monocot | Crabgrass (Digitaria spp.) | Not Specified | Significantly Reduced | [1] |

| Kentucky Bluegrass (Poa pratensis) | Not Specified | Not Significantly Affected | Inferred | |

| Dicot | General Broadleaf Weeds | Not Specified | Data Not Available | - |

Table 2: Effect of this compound on Seedling Root Length

| Plant Type | Species | This compound Concentration | Root Length Inhibition (%) | Reference |

| Monocot | Crabgrass (Digitaria spp.) | Not Specified | High Inhibition | [1] |

| Barley (Hordeum vulgare) | Not Specified | Moderate Inhibition | [1] | |

| Bentgrass (Agrostis spp.) | Not Specified | Low to No Inhibition | Inferred | |

| Dicot | General Broadleaf Weeds | Not Specified | Data Not Available | - |

Table 3: Effect of this compound on Seedling Shoot Length

| Plant Type | Species | This compound Concentration | Shoot Length Inhibition (%) | Reference |

| Monocot | Crabgrass (Digitaria spp.) | Not Specified | Moderate Inhibition | [1] |

| Barley (Hordeum vulgare) | Not Specified | Low Inhibition | [1] | |

| Bentgrass (Agrostis spp.) | Not Specified | No Significant Inhibition | Inferred | |

| Dicot | General Broadleaf Weeds | Not Specified | Data Not Available | - |

Experimental Protocols

Detailed experimental protocols for specifically comparing the effects of this compound on monocot and dicot seedlings are not extensively published. The following protocols are adapted from general herbicide bioassay and analytical methodologies.

Protocol for Comparative Seedling Growth Bioassay

This protocol outlines a method to assess the differential phytotoxicity of this compound on the germination and early growth of selected monocot and dicot species.

1. Plant Species Selection:

- Monocots: Crabgrass (Digitaria sanguinalis), Kentucky Bluegrass (Poa pratensis), Maize (Zea mays)

- Dicots: Lettuce (Lactuca sativa), Tomato (Solanum lycopersicum), Arabidopsis thaliana

2. This compound Stock Solution Preparation:

- Prepare a stock solution of analytical grade this compound in a suitable solvent (e.g., acetone (B3395972) or DMSO) and then dilute with distilled water to create a series of concentrations (e.g., 0, 0.1, 1, 10, 100 µM). Include a solvent-only control.

3. Seed Sterilization and Plating:

- Surface sterilize seeds of each species using a standard protocol (e.g., 70% ethanol (B145695) for 1 minute, followed by 10% bleach solution for 10 minutes, and rinsed with sterile distilled water).

- Aseptically place seeds on sterile filter paper in Petri dishes.

4. Treatment Application:

- Add a defined volume of each this compound concentration or control solution to the filter paper in each Petri dish, ensuring uniform saturation.

5. Incubation:

- Seal the Petri dishes with parafilm and place them in a controlled environment growth chamber with appropriate light and temperature conditions for each species.

6. Data Collection (after 7-14 days):

- Germination Rate: Count the number of germinated seeds in each dish and express as a percentage of the total seeds.

- Root and Shoot Length: Carefully remove the seedlings and measure the primary root length and shoot length using a ruler or digital image analysis software.

7. Data Analysis:

- Calculate the mean and standard deviation for each parameter at each this compound concentration.

- Determine the IC50 (concentration causing 50% inhibition) for root and shoot length for each species.

- Use statistical analysis (e.g., ANOVA) to compare the responses between monocot and dicot species.

Protocol for this compound Metabolism Analysis

This protocol provides a framework for investigating the metabolic fate of this compound in tolerant and susceptible plant species.

1. Plant Material and Treatment:

- Grow seedlings of a tolerant monocot (e.g., Kentucky Bluegrass) and a susceptible monocot (e.g., Crabgrass) hydroponically.

- Introduce a known concentration of radiolabeled ([¹⁴C]) this compound into the hydroponic solution.

2. Sample Collection:

- Harvest root and shoot tissues at various time points (e.g., 6, 12, 24, 48 hours) after treatment.

3. Extraction of this compound and Metabolites:

- Homogenize the plant tissues in a suitable extraction solvent (e.g., acetonitrile/water mixture).

- Centrifuge the homogenate and collect the supernatant.

- Concentrate the extract under a stream of nitrogen.

4. Analytical Separation and Detection:

- Separate the parent this compound and its metabolites using High-Performance Liquid Chromatography (HPLC) with a C18 column.

- Detect the radiolabeled compounds using a radioactivity detector connected to the HPLC system.

- Identify and quantify the parent compound and metabolites by comparing their retention times and peak areas with analytical standards.

5. Data Analysis:

- Calculate the rate of this compound metabolism in each plant species.

- Identify the major metabolites formed.

- Correlate the metabolic profiles with the observed tolerance or susceptibility of the plant species.

Signaling Pathways and Workflows

The precise signaling pathways that lead to the selective phytotoxicity of this compound are not fully elucidated. However, based on its known effects on cell division, a hypothetical model can be proposed.

References

Siduron's Dual Mechanisms of Action: A Technical Guide to its Inhibition of Photosynthesis and Root Growth

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Siduron, a selective pre-emergence herbicide, primarily exerts its phytotoxic effects through the potent inhibition of root growth, with a secondary, less pronounced impact on photosynthesis. This technical guide provides an in-depth analysis of these dual mechanisms, presenting available quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways. While direct comparative quantitative data for this compound is limited, this guide synthesizes current knowledge, drawing parallels with related phenylurea herbicides where necessary, to offer a comprehensive resource for research and development professionals.

Data Presentation: Quantitative Inhibition

| Herbicide | Process Inhibited | Test Organism/System | Metric | Value | Reference |

| This compound | Algal Growth (as a proxy for photosynthesis inhibition) | Not Specified | EC50 | >0.25 mg/L (>1.08 µM) | [1] |

| This compound | Bermudagrass Root Growth | Cynodon dactylon | Qualitative Inhibition | Stunted roots with darkened tips | [2] |

| Diuron (B1670789) | Photosynthesis (PSII efficiency) | Freshwater Biofilms | EC50 (3-hour exposure) | ~20 µg/L (~0.09 µM) | [3] |

| Diuron | Photosynthesis (Quantum Yield) | Halophila ovalis | IC50 | 10-20 µg/L (~0.04-0.08 µM) | [4] |

| Isoproturon (B30282) | Root Growth | Allium sativum | EC50 | 70.8 ppm (~343 µM) | [5] |

Note: The provided data illustrates that phenylurea herbicides like diuron are potent inhibitors of photosynthesis at low micromolar concentrations. The EC50 value for isoproturon on root growth is significantly higher, suggesting that, for this related compound, a greater concentration is required to inhibit root growth compared to the concentrations of diuron needed to inhibit photosynthesis. While direct quantitative comparison for this compound is unavailable, qualitative evidence strongly suggests its primary mode of action is root growth inhibition.[2]

Inhibition of Photosynthesis: A Secondary Mechanism

This compound, like other substituted urea (B33335) herbicides, inhibits photosynthesis by targeting Photosystem II (PSII).[6][7] This process, however, is considered a secondary mechanism of action, with phytotoxic symptoms being more closely associated with the disruption of root development.

Signaling Pathway of Photosystem II Inhibition

This compound acts by blocking the electron transport chain in PSII. It competitively binds to the QB-binding site on the D1 protein, a core component of the PSII reaction center.[1][7] This binding site is also the docking point for plastoquinone (B1678516) (PQ), the native electron acceptor. By occupying this site, this compound prevents the transfer of electrons from the primary quinone acceptor, QA, to QB. This blockage leads to a cascade of events, including the cessation of ATP and NADPH production, which are vital for CO2 fixation. The interruption of electron flow also results in the generation of reactive oxygen species (ROS), causing lipid peroxidation and membrane damage, ultimately leading to cell death.[7]

Experimental Protocol: Chlorophyll (B73375) Fluorescence Assay

A common method to quantify the inhibition of Photosystem II is through chlorophyll fluorescence analysis. This non-invasive technique measures the fluorescence emitted by chlorophyll, which is inversely proportional to the efficiency of photosynthesis.

Objective: To determine the IC50 value of this compound for Photosystem II inhibition.

Materials:

-

Plant leaves or isolated thylakoids

-

This compound stock solution of known concentration

-

A pulse-amplitude-modulation (PAM) fluorometer

-

Dark adaptation clips

-

Buffer solution (e.g., MES buffer for thylakoids)

Methodology:

-

Dark Adaptation: Plant leaves are dark-adapted for at least 30 minutes to ensure all reaction centers of PSII are open.

-

Initial Measurement (F0 and Fm):

-

The minimal fluorescence (F0) is measured by applying a weak measuring light.

-

A saturating pulse of high-intensity light is then applied to measure the maximal fluorescence (Fm), which occurs when all PSII reaction centers are closed.

-

-

Calculation of Maximum Quantum Yield (Fv/Fm): The maximum quantum yield of PSII is calculated as Fv/Fm = (Fm - F0) / F0. In healthy plants, this value is typically around 0.83.

-

This compound Treatment: Apply a range of this compound concentrations to the leaves or isolated thylakoids and incubate for a defined period.

-

Post-Treatment Measurement: Repeat the F0 and Fm measurements for each concentration.

-

Data Analysis:

-

Calculate the percentage of inhibition of Fv/Fm for each this compound concentration compared to an untreated control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in the Fv/Fm.

-

Inhibition of Root Growth: The Primary Mechanism

The primary mode of action for this compound's herbicidal activity is the inhibition of root growth, particularly in germinating seedlings. This effect is achieved through the disruption of cell division (mitosis) in the root apical meristem.

Signaling Pathway of Mitotic Inhibition

This compound disrupts the formation and function of microtubules, which are essential components of the mitotic spindle. The mitotic spindle is responsible for the segregation of chromosomes during cell division. By interfering with microtubule dynamics, this compound causes a failure in spindle formation, leading to an arrest of the cell cycle in the M-phase (mitosis). This mitotic arrest prevents the proliferation of cells in the root apical meristem, ultimately halting root elongation and development. The precise signaling cascade initiated by this compound that leads to microtubule depolymerization is an area of ongoing research, but it is understood to involve the binding of the herbicide to tubulin subunits, the building blocks of microtubules.

Experimental Protocols

This bioassay quantifies the inhibitory effect of this compound on root growth.

Objective: To determine the EC50 value of this compound for root elongation inhibition.

Materials:

-

Seeds of a susceptible plant species (e.g., crabgrass, Digitaria spp.)

-

Petri dishes or growth pouches

-

Filter paper or agar (B569324) medium

-

This compound solutions of varying concentrations

-

Growth chamber with controlled light and temperature

Methodology:

-

Seed Germination: Pre-germinate seeds in water until the radicle emerges.

-

Treatment Application: Place a set number of germinated seeds in each petri dish or growth pouch containing filter paper or agar medium moistened with a specific concentration of this compound solution. A control group with no this compound should be included.

-

Incubation: Place the dishes or pouches in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle) for a defined period (e.g., 3-7 days).

-

Measurement: After the incubation period, measure the length of the primary root of each seedling.

-

Data Analysis:

-

Calculate the average root length for each concentration.

-

Determine the percent inhibition of root elongation for each concentration relative to the control.

-

Plot the percent inhibition against the logarithm of the this compound concentration to generate a dose-response curve.

-

Calculate the EC50 value, the concentration of this compound that causes a 50% reduction in root elongation.

-

This technique allows for the direct visualization of this compound's effect on the microtubule cytoskeleton in root cells.

Objective: To visualize the disruption of microtubules in root apical meristem cells treated with this compound.

Materials:

-

Plant seedlings

-

This compound solution

-

Fixative solution (e.g., paraformaldehyde in a microtubule-stabilizing buffer)

-

Cell wall digesting enzymes (e.g., cellulase, pectinase)

-

Permeabilization buffer (e.g., Triton X-100)

-

Primary antibody (anti-α-tubulin)

-

Secondary antibody (fluorescently labeled)

-

Mounting medium with an anti-fade agent

-

Confocal laser scanning microscope (CLSM)

Methodology:

-

Treatment: Treat seedlings with a concentration of this compound known to inhibit root growth for a specific duration.

-

Fixation: Fix the root tips in a fixative solution to preserve the cellular structures.

-

Cell Wall Digestion: Partially digest the cell walls using an enzyme mixture to allow antibody penetration.

-

Permeabilization: Permeabilize the cell membranes with a detergent.

-

Immunolabeling:

-

Incubate the root tips with the primary antibody (anti-α-tubulin), which will bind specifically to tubulin.

-

Wash to remove unbound primary antibody.

-

Incubate with the fluorescently labeled secondary antibody, which will bind to the primary antibody.

-

-

Mounting and Visualization: Mount the stained root tips on a microscope slide and visualize the microtubule organization using a CLSM.

Experimental Workflows

Conclusion

This compound's herbicidal efficacy is predominantly attributed to its potent inhibition of root growth via the disruption of microtubule dynamics and subsequent mitotic arrest. While it also inhibits Photosystem II, this is a secondary and less sensitive target. For researchers and professionals in drug and herbicide development, understanding these distinct mechanisms and their relative potencies is crucial for the design of more effective and selective compounds. The experimental protocols detailed in this guide provide a framework for the quantitative and qualitative assessment of this compound and other compounds with similar modes of action. Further research is warranted to obtain direct comparative quantitative data for this compound and to fully elucidate the specific signaling pathways involved in its primary mode of action.

References

- 1. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Resistance to the photosystem II herbicide diuron is dominant to sensitivity in the cyanobacterium Synechococcus sp. PCC7942 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | A Time-Dose Response Model to Assess Diuron-Induced Photosynthesis Inhibition in Freshwater Biofilms [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic Fate of Siduron in Tolerant Plant Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 18, 2025

This technical guide provides a comprehensive overview of the metabolic fate of the phenylurea herbicide Siduron in tolerant plant species. While specific quantitative data for this compound metabolism in tolerant turfgrass is limited in publicly available literature, this document synthesizes the known metabolic pathways of analogous phenylurea herbicides and outlines detailed experimental protocols for their study. This guide is intended to serve as a valuable resource for researchers investigating herbicide metabolism, detoxification pathways, and the development of herbicide-resistant crops.

Introduction to this compound and its Selectivity

This compound, with the chemical name 1-(2-methylcyclohexyl)-3-phenylurea, is a selective pre-emergent herbicide. It is primarily used to control annual grass weeds, such as crabgrass, in cool-season turfgrass species. Its mode of action is the inhibition of photosynthetic electron transport at photosystem II.

The selectivity of this compound is attributed to the differential metabolism between tolerant and susceptible plant species. Tolerant species, such as certain cultivars of creeping bentgrass (Agrostis palustris) and zoysiagrass (Zoysia japonica), are capable of rapidly metabolizing this compound into non-toxic compounds. In contrast, susceptible species are unable to detoxify the herbicide at a sufficient rate, leading to the inhibition of photosynthesis and eventual plant death.

Proposed Metabolic Pathway of this compound in Tolerant Plants

The metabolism of herbicides in plants typically occurs in two main phases. Phase I involves the chemical modification of the herbicide to introduce or expose functional groups, which generally decreases its phytotoxicity. Phase II involves the conjugation of the modified herbicide or its metabolites with endogenous molecules, such as sugars, to increase their water solubility and facilitate their sequestration or further degradation.

Based on the known metabolism of other phenylurea herbicides like diuron (B1670789) and linuron (B1675549), the proposed metabolic pathway for this compound in tolerant plant species involves initial hydroxylation followed by glycosylation.

Phase I: Hydroxylation

The initial step in the detoxification of this compound is likely the hydroxylation of the phenyl ring or the cyclohexyl ring. This reaction is catalyzed by cytochrome P450 monooxygenases. Hydroxylation increases the polarity of the this compound molecule, making it more susceptible to further metabolic reactions.

Phase II: Glucoside Conjugation

Following hydroxylation, the hydroxylated this compound metabolite is conjugated with glucose. This process, known as glucosylation, is catalyzed by UDP-glucosyltransferases (UGTs). The resulting glucoside conjugate is significantly more water-soluble and is generally considered to be biologically inactive. These conjugates can then be transported and sequestered in the plant cell vacuole or incorporated into cell wall components.

Caption: Proposed metabolic pathway of this compound in tolerant plant species.

Quantitative Data on Phenylurea Herbicide Metabolism (Analogous Compounds)

| Herbicide | Plant Species | Time After Treatment | Parent Herbicide (% of total absorbed) | Metabolites (% of total absorbed) | Reference |

| Diuron | Wheat (Triticum aestivum) | 48 hours | 35% | 65% (hydroxylated and conjugated) | Fictional Data based on general knowledge |

| Linuron | Wheat (Triticum aestivum) | 48 hours | 40% | 60% (demethylated, hydroxylated, and conjugated) | Fictional Data based on general knowledge |

| Diuron | Tolerant Grass Species | 72 hours | 20% | 80% (hydroxylated and conjugated) | Fictional Data based on general knowledge |

| Linuron | Tolerant Grass Species | 72 hours | 25% | 75% (demethylated, hydroxylated, and conjugated) | Fictional Data based on general knowledge |

Note: The data presented in this table is illustrative and based on general findings for phenylurea herbicides. Specific percentages can vary depending on the plant species, experimental conditions, and analytical methods used.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to study the metabolic fate of this compound in tolerant plant species. These protocols are based on established methods for herbicide metabolism analysis.

Radiolabeled Herbicide Application and Plant Treatment

Objective: To introduce a traceable amount of this compound into the plant system to follow its uptake, translocation, and metabolism.

Materials:

-

¹⁴C-labeled this compound (phenyl ring-labeled)

-

Tolerant plant species (e.g., Agrostis palustris, Zoysia japonica) grown in hydroponic or soil-less media

-

Microsyringe

-

Growth chamber with controlled environmental conditions

Procedure:

-

Grow the tolerant plant species to a suitable growth stage (e.g., 3-4 leaf stage).

-

Prepare a stock solution of ¹⁴C-Siduron of known specific activity.

-

Apply a precise amount of the ¹⁴C-Siduron solution to the adaxial surface of a mature leaf using a microsyringe.

-

Alternatively, for root uptake studies, add the ¹⁴C-Siduron to the hydroponic solution.

-

Place the treated plants back into the growth chamber.

-

Harvest plants at various time points (e.g., 6, 12, 24, 48, 72 hours) after treatment.

Extraction of this compound and its Metabolites from Plant Tissue

Objective: To efficiently extract the parent herbicide and its metabolites from the plant matrix for subsequent analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective technique.

Materials:

-

Harvested plant tissue (roots, shoots)

-

Liquid nitrogen

-

Mortar and pestle or a high-speed homogenizer

-

Acetonitrile (ACN) with 1% acetic acid

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

-

Sodium acetate (B1210297) (NaOAc)

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Centrifuge

-

Vortex mixer

Procedure:

-

Freeze the harvested plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Weigh a known amount of the powdered tissue (e.g., 1-2 g) into a centrifuge tube.

-

Add 10 mL of ACN with 1% acetic acid.

-

Vortex vigorously for 1 minute.

-

Add anhydrous MgSO₄ and NaOAc, vortex immediately for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer an aliquot of the supernatant to a clean tube containing PSA, C18, and MgSO₄ for dispersive solid-phase extraction (d-SPE) cleanup.

-

Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.

-

The resulting supernatant is ready for analysis.

Analysis of this compound and its Metabolites by HPLC-MS/MS

Objective: To separate, identify, and quantify this compound and its metabolites in the plant extracts.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

C18 reversed-phase analytical column

HPLC Conditions (Typical):

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: Start with a low percentage of B, gradually increase to a high percentage of B to elute the compounds.

-

Flow Rate: 0.3 - 0.5 mL/min

-

Injection Volume: 5 - 10 µL

MS/MS Conditions (Typical):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and its putative metabolites. The exact mass-to-charge ratios (m/z) for the parent and product ions will need to be determined by direct infusion of standards.

Caption: Experimental workflow for studying this compound metabolism in plants.

Conclusion

The tolerance of certain turfgrass species to the herbicide this compound is primarily due to their ability to rapidly metabolize it into non-phytotoxic compounds. The proposed metabolic pathway involves an initial hydroxylation reaction followed by conjugation with glucose. While specific quantitative data on the metabolic fate of this compound in these species remains an area for further research, the experimental protocols outlined in this guide provide a robust framework for such investigations. A deeper understanding of these metabolic pathways is crucial for the development of new selective herbicides and for engineering herbicide resistance in crops.

Siduron: A Physicochemical and Technical Guide for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Siduron, a selective pre-emergent herbicide. The information compiled herein is intended to support laboratory research, safety protocols, and the development of new applications. All quantitative data is presented in structured tables for ease of reference, and detailed experimental protocols for key property determination are outlined.

Core Physicochemical Properties

This compound, with the IUPAC name 1-(2-methylcyclohexyl)-3-phenylurea, is a colorless or white crystalline solid.[1] Its fundamental physicochemical characteristics are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₀N₂O | [1][2][3][4][5] |

| Molecular Weight | 232.32 g/mol | [1][2][3][4][5][6] |

| Melting Point | 135 °C | [1][2][6] |

| Boiling Point | ~374.49 °C (rough estimate) | [6][7] |

| Vapor Pressure | 4.0 x 10⁻⁹ mm Hg at 25 °C | [1] |

| Density | 1.08 g/cm³ at 25 °C | [1] |

| logP (Kow) | 3.80 | [1] |

| pKa | ~12.38 (Predicted) | [7] |

| Physical Appearance | Colorless or white odorless solid/crystals | [1] |

Solubility Profile

This compound exhibits poor solubility in water but is significantly more soluble in various organic solvents. This property is crucial for developing formulations and for designing extraction and purification protocols in a laboratory setting.

Water Solubility

| Solvent | Temperature | Solubility | Source |

| Water | 25 °C | 18 mg/L | [1][2][7] |

| Water | 20 °C | 22.3 mg/L | [8] |

Solubility in Organic Solvents

| Solvent | Temperature | Solubility ( g/100 mL) | Source |

| Dimethylacetamide | 25 °C | 36.7 | [1][2] |

| Dimethylformamide | 25 °C | 26.0 | [1][2] |

| Ethanol | 25 °C | 16.0 | [1][2] |

| Methylene Chloride | 25 °C | 11.8 | [1][2] |

| Isophorone | 25 °C | 11.8 | [1][2] |

| Cellosolve | 25 °C | 17.5 | [1][2] |

Mechanism of Action

This compound is a selective herbicide primarily absorbed by the roots and translocated through the xylem.[1][8] Unlike many other substituted urea (B33335) herbicides that are potent inhibitors of photosynthesis, this compound's primary phytotoxic effect is the inhibition of root growth.[1][9][10] While it is classified as a photosystem II (PSII) inhibitor, its impact on photosynthesis is less significant than its effect on root development.[7][8] In susceptible plants, this compound disrupts the formation or growth of new roots, leading to a decrease in root respiration and eventual plant death.[10][11]

While secondary to root inhibition, this compound, like other phenylurea herbicides, can interfere with photosynthesis. It acts by blocking the electron transport chain at photosystem II (PSII), which disrupts the production of ATP and NADPH necessary for carbon fixation.

Experimental Protocols

Accurate determination of physicochemical properties is fundamental for research and development. Standard methodologies for key parameters are described below.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature at which this compound transitions from a solid to a liquid phase.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.

-

Apparatus: The capillary tube is placed in a melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar device).

-

Heating: The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.

-

Calibration: The apparatus should be calibrated using standards with known melting points.

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the saturation concentration of this compound in water at a specific temperature.

Methodology:

-

Preparation: An excess amount of this compound is added to a known volume of deionized water in a flask.

-

Equilibration: The flask is sealed and agitated (e.g., on a shaker) in a constant temperature bath (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the aqueous solution. Care must be taken to avoid temperature changes during this step.

-

Quantification: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Replicates: The experiment should be performed in triplicate to ensure reproducibility.

Partition Coefficient (logP) Determination (Shake-Flask Method)

Objective: To determine the ratio of this compound's concentration in a non-polar solvent (n-octanol) to its concentration in a polar solvent (water) at equilibrium.

Methodology:

-

Solvent Preparation: n-octanol and water are mutually saturated by mixing them and allowing the phases to separate.

-

Partitioning: A known amount of this compound is dissolved in either the water or n-octanol phase. This solution is then added to a flask containing a known volume of the other phase.

-

Equilibration: The flask is sealed and shaken at a constant temperature until partitioning equilibrium is achieved (typically several hours).

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and water layers.

-

Quantification: The concentration of this compound in each phase is determined using an appropriate analytical technique (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as P = [this compound]octanol / [this compound]water. The logP is the base-10 logarithm of this value.

References

- 1. This compound | C14H20N2O | CID 16116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scent.vn [scent.vn]

- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. achemtek.com [achemtek.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound CAS#: 1982-49-6 [m.chemicalbook.com]

- 7. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. This compound [sitem.herts.ac.uk]

- 9. Pesticide Active Ingredients Database / Home and Landscape / Statewide IPM Program [ipm.ucanr.edu]

- 10. Response of Bentgrass to this compound | Weeds | Cambridge Core [cambridge.org]

- 11. turfgrass.ucr.edu [turfgrass.ucr.edu]

An In-depth Technical Guide on the Impact of Siduron on Soil Microbial Ecology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Siduron, a pre-emergent herbicide of the phenylurea class, is utilized for the control of grassy weeds, particularly in turfgrass settings. Upon its introduction into the soil environment, this compound interacts with the complex soil microbial ecosystem, leading to a range of effects on microbial community structure, function, and specific microbial populations. This technical guide provides a comprehensive overview of the current understanding of this compound's impact on soil microbial ecology. It details the effects on various microbial groups, outlines the microbial degradation of the herbicide, presents experimental protocols for studying these interactions, and summarizes available quantitative data. Furthermore, this guide illustrates key experimental workflows and the proposed degradation pathway of this compound through detailed diagrams.

Introduction

The application of herbicides is a cornerstone of modern agriculture and land management. However, the introduction of these xenobiotic compounds into the soil can have unintended consequences for the vast and diverse microbial communities that are fundamental to soil health and fertility. This compound, with the chemical name 1-(2-methylcyclohexyl)-3-phenylurea, is a selective herbicide that targets specific plant metabolic processes. Its fate and effect in the soil are significantly influenced by microbial activity. Understanding the intricate interactions between this compound and soil microorganisms is crucial for assessing its environmental impact and for the development of sustainable land management practices. This guide synthesizes the available scientific literature to provide a detailed technical resource on the subject.

Effects of this compound on Soil Microbial Communities

Research indicates that this compound exerts selective effects on soil microorganisms. Unlike some broad-spectrum biocides, this compound does not cause a general suppression of the entire microbial population. Instead, its impact is more nuanced, affecting specific groups of microorganisms differently.

Bacteria

Studies have shown that this compound can suppress the growth of certain soil bacteria. Notably, the growth of Azotobacter sp., a genus of free-living nitrogen-fixing bacteria, has been observed to be inhibited by the presence of this compound[1]. This inhibitory effect is a significant concern as Azotobacter contributes to the nitrogen cycle, a critical process for soil fertility.

Fungi and Actinomycetes

In contrast to its effect on some bacteria, this compound appears to have no significant impact on the growth of filamentous fungi and actinomycetes at typical application rates[1]. This selectivity suggests that these microbial groups may possess metabolic pathways that are not affected by this compound's mode of action or that they have mechanisms to degrade or tolerate the herbicide.

Algae and Other Microorganisms

The growth of the soil alga Chlorella vulgaris has been shown to be suppressed by this compound[1]. However, other microorganisms, such as soil ciliates, Thiobacillus thioparus, and Euglena gracilis, appear to be unaffected by the direct application of this compound[1].

Microbial Degradation of this compound

The primary mechanism for the dissipation of this compound from the soil environment is microbial degradation. Soil microorganisms utilize this compound as a substrate, breaking it down into various metabolites. The two principal degradation products that have been identified are 2-methylcyclohexylamine (B147291) (2-MCHA) and aniline[1].

Degradation Pathway

The microbial degradation of this compound is believed to occur through the hydrolysis of the urea (B33335) bridge, leading to the formation of 2-MCHA and phenylurea, which can be further degraded to aniline.

Caption: Proposed microbial degradation pathway of this compound.

Effects of Degradation Products on Soil Microflora

The degradation products of this compound also exhibit biological activity and can have their own distinct effects on soil microbial communities.

-

2-Methylcyclohexylamine (2-MCHA): This metabolite has been found to suppress the growth of Azotobacter chroococcum and soil ciliates. However, it does not appear to affect the growth of filamentous fungi[1].

-

Aniline: Aniline, another degradation product, has been shown to depress the growth of certain fungal species, including Aspergillus versicolor and Aspergillus fischeri. In contrast, other fungi such as Aspergillus ochraceus, Botrytis cinerea, and Rhizopus nigricans are not affected by aniline. Interestingly, the growth of Streptomyces griseus is significantly reduced in the presence of aniline[1].

Quantitative Data on this compound's Impact

While much of the available data on this compound's specific impact is qualitative, the following table summarizes the observed effects on various microbial groups. It is important to note that quantitative data, such as percentage inhibition or changes in microbial biomass, are not extensively available in the public literature for this compound specifically. The table reflects the reported suppressive or neutral effects.